molecular formula C7H12O B3386010 3-Cyclohepten-1-ol CAS No. 6925-17-3

3-Cyclohepten-1-ol

Cat. No.: B3386010
CAS No.: 6925-17-3
M. Wt: 112.17 g/mol
InChI Key: QLYKCLPUYZYGSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Cyclohepten-1-ol consists of a seven-membered ring with one alcohol functional group . The presence of the alcohol group makes it a versatile compound in chemical reactions.

Scientific Research Applications

Chemical Synthesis and Molecular Recognition

3-Cyclohepten-1-ol plays a significant role in the field of chemical synthesis. For instance, its derivatives have been utilized in the regio- and stereoselective ring opening of [3.2.1] oxabicycles, providing access to polypropionate fragments with 1,3,5-syn,syn methyl groups (Lautens, Frutos, & Stammers, 1999). Moreover, certain cyclohepten-1-ol derivatives are used as chiral solvating agents in molecular recognition through NMR or fluorescence spectroscopy, effectively detecting isomers of α-substituted carboxylic acids, phosphoric acids, and unprotected amino acids (Khanvilkar & Bedekar, 2018).

Catalytic and Synthetic Applications

In catalysis, this compound is involved in iron-catalyzed reactions. Arylative and alkenylative ring-opening reactions of oxabicyclic alkenes with Grignard reagents occur in the presence of an iron(III) catalyst, yielding highly substituted this compound with high regio- and stereoselectivity (Nakamura, Matsuo, Inoue, & Nakamura, 2003). Similarly, the synthesis of seven-membered carbocyclic rings via microwave-assisted tandem cyclization and Claisen rearrangement processes utilizes 1-alkenyl-4-pentyn-1-ol systems, leading to substituted cyclohept-4-enone derivatives (Li, Kyne, & Ovaska, 2007).

Spectroscopy and Structural Analysis

This compound is also significant in spectroscopic studies. For example, high-resolution NMR spectroscopy has been used to study tricyclic non-alternant systems containing seven-membered rings, like dibenzo[cyclohepten-1-ol], providing insights into their molecular structures (Drake & Jones, 1981). Additionally, electron impact mass spectrometry of 3-cyclohexen-1-ol and related compounds has helped understand the retro Diels-Alder reaction and double bond migration in these molecules (Braem, Siles, Gülaçar, & Buchs, 1982).

Wine Research

In the field of wine research, derivatives of this compound have been identified as key components. For instance, a study identified a new conjugate, 3-S-cysteinylglycinehexan-1-ol (Cysgly-3-MH), in Sauvignon blanc grape juice. This compound, being an intermediate between cysteine and glutathione precursors of tropical thiol 3-mercaptohexan-1-ol (3-MH), plays a significant role in the aroma profile of wines (Capone, Pardon, Cordente, & Jeffery, 2011).

Conformational Studies and Hydrogen Bonding

Further research includes the examination of the conformational composition of related compounds such as 3-buten-1-ol, emphasizing the importance of intramolecular hydrogen bonding. These studies contribute to a deeper understanding of molecular interactions and structures (Bakke & Bjerkeseth, 1998).

Properties

IUPAC Name

cyclohept-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1,3,7-8H,2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYKCLPUYZYGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311640
Record name 3-Cyclohepten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6925-17-3
Record name 3-Cyclohepten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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